ETHYL 5-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
ETHYL 5-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an anthracene moiety, a benzofuran ring, and a sulfonyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include p-toluenesulfonic acid, acetic acid, and various chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the anthracene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene moiety can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups into the benzofuran ring.
Scientific Research Applications
ETHYL 5-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for
Properties
Molecular Formula |
C26H19NO7S |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
ethyl 5-[(9,10-dioxoanthracen-2-yl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H19NO7S/c1-3-33-26(30)23-14(2)34-22-11-8-15(12-21(22)23)27-35(31,32)16-9-10-19-20(13-16)25(29)18-7-5-4-6-17(18)24(19)28/h4-13,27H,3H2,1-2H3 |
InChI Key |
AJJKPEXVTVQGRO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)C |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)C |
Origin of Product |
United States |
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